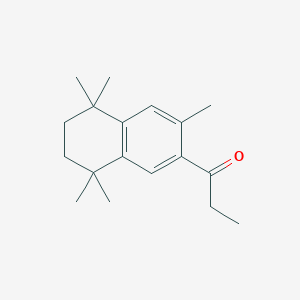
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C18H26O . It is known for its unique structure, which includes a naphthalene ring substituted with multiple methyl groups. This compound is widely used in various industries, including the fragrance industry, due to its distinctive scent properties .
Vorbereitungsmethoden
The synthesis of 1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,4,4,7-hexamethyltetralin with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction rates.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigations into its pharmacological properties have shown promise in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one: This compound has a similar structure but differs in the position and number of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another structurally related compound used in the fragrance industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
94003-21-1 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-16(19)13-11-15-14(10-12(13)2)17(3,4)8-9-18(15,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
MODAQLBDWNSQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
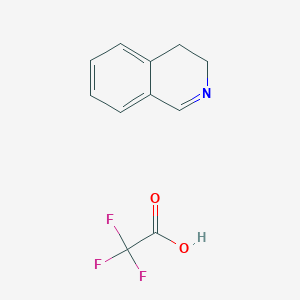
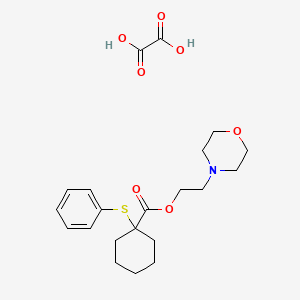
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
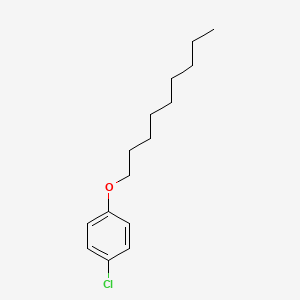
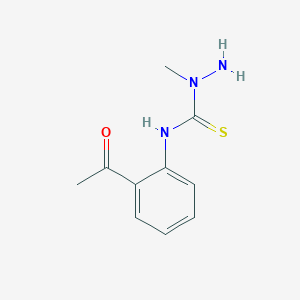
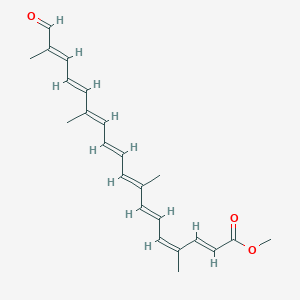
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
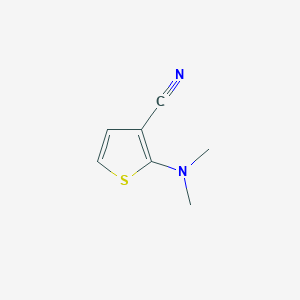
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)

![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
